O3-Tert-butyl O8-methyl exo-3-azabicyclo[3.2.1]octane-3,8-dicarboxylate
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Overview
Description
O3-Tert-butyl O8-methyl exo-3-azabicyclo[3.2.1]octane-3,8-dicarboxylate is a complex organic compound that features a bicyclic structure. This compound is part of the family of tropane alkaloids, which are known for their diverse biological activities . The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of O3-Tert-butyl O8-methyl exo-3-azabicyclo[3.2.1]octane-3,8-dicarboxylate typically involves enantioselective construction methods. One common approach is the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Industrial production methods often involve multi-step organic synthesis processes, starting from simpler precursors and building up to the complex bicyclic structure.
Chemical Reactions Analysis
O3-Tert-butyl O8-methyl exo-3-azabicyclo[3.2.1]octane-3,8-dicarboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects, particularly in the treatment of neurological disorders. In the industry, it is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of O3-Tert-butyl O8-methyl exo-3-azabicyclo[3.2.1]octane-3,8-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
O3-Tert-butyl O8-methyl exo-3-azabicyclo[3.2.1]octane-3,8-dicarboxylate can be compared with other similar compounds, such as tert-butyl exo-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate and tert-butyl exo-3-iodo-8-azabicyclo[3.2.1]octane-8-carboxylate . These compounds share a similar bicyclic structure but differ in their functional groups, leading to variations in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific functional groups and the resulting properties.
Properties
Molecular Formula |
C14H23NO4 |
---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
3-O-tert-butyl 8-O-methyl (1R,5S)-3-azabicyclo[3.2.1]octane-3,8-dicarboxylate |
InChI |
InChI=1S/C14H23NO4/c1-14(2,3)19-13(17)15-7-9-5-6-10(8-15)11(9)12(16)18-4/h9-11H,5-8H2,1-4H3/t9-,10+,11? |
InChI Key |
RFBVTSPWBOBKLB-ZACCUICWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CC[C@@H](C1)C2C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(C1)C2C(=O)OC |
Origin of Product |
United States |
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